molecular formula C5H9NO3 B159059 (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid CAS No. 127181-31-1

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B159059
CAS No.: 127181-31-1
M. Wt: 131.13 g/mol
InChI Key: ZPCQSJYTXRPREU-NQXXGFSBSA-N
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Description

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Enzymatic methods have also been explored for the synthesis of chiral cyclopropane derivatives, providing an efficient and environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved often include binding to active sites or allosteric sites on the enzyme, leading to changes in enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral cyclopropane derivatives such as (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-amino-4-methylenecyclopentanecarboxylic acid. These compounds share structural similarities but differ in their functional groups and stereochemistry .

Uniqueness

What sets (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

IUPAC Name

(1R,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQSJYTXRPREU-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925807
Record name 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127181-31-1
Record name 1-Amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 2
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 3
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 4
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 5
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid

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